

# The Rise and Discontinuation of Vilaprisan (BAY-1002670): An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vilaprisan |           |
| Cat. No.:            | B611686    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Vilaprisan** (BAY-1002670) is a novel, orally active, and highly potent selective progesterone receptor modulator (SPRM) that was under development by Bayer AG for the treatment of uterine fibroids and endometriosis.[1][2] As a synthetic steroidal compound, **Vilaprisan** was designed to exhibit strong antagonistic effects on the progesterone receptor (PR), a key driver in the pathophysiology of these gynecological conditions.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of **Vilaprisan**, presenting key data and methodologies for the scientific community.

### **Discovery and Rationale**

The development of **Vilaprisan** was rooted in the established role of progesterone in promoting the growth of uterine fibroids and the progression of endometriosis.[4] The therapeutic strategy was to antagonize the effects of progesterone to manage these conditions. The discovery program for **Vilaprisan** aimed to improve upon earlier generations of SPRMs by creating a compound with high potency, selectivity for the progesterone receptor, and a favorable safety profile, particularly concerning liver function, which had been a concern with other SPRMs. **Vilaprisan** was identified as a promising candidate due to its strong PR binding affinity and antagonistic activity, with minimal interaction with other steroid receptors.



## **Mechanism of Action**

**Vilaprisan** functions as a competitive antagonist of the progesterone receptor. Progesterone, by binding to its intracellular receptor, modulates the transcription of target genes that regulate cell proliferation and survival. **Vilaprisan**, by occupying the ligand-binding site of the progesterone receptor, prevents the conformational changes necessary for receptor activation and subsequent downstream signaling. This blockade of progesterone-mediated signaling leads to an anti-proliferative effect on uterine fibroid and endometrial cells, inducing a reduction in fibroid volume and a decrease in menstrual bleeding.

Vilaprisan's Mechanism of Action on the Progesterone Receptor Signaling Pathway.

## Preclinical Development In Vitro Studies

**Vilaprisan**'s activity was characterized through a series of in vitro assays to determine its binding affinity and functional activity at the progesterone receptor and other steroid receptors.

Table 1: In Vitro Activity of Vilaprisan

| Assay                      | Receptor                   | Vilaprisan IC50<br>(nM) | Reference<br>Compound | Reference<br>IC50 (nM) |
|----------------------------|----------------------------|-------------------------|-----------------------|------------------------|
| Transactivation<br>Assay   | Progesterone<br>Receptor A | 0.09                    | Mifepristone          | 0.023                  |
| Progesterone<br>Receptor B | 0.095                      | Mifepristone            | 0.02                  |                        |
| Glucocorticoid<br>Receptor | 957                        | Mifepristone            | 6                     |                        |
| Androgen<br>Receptor       | 47                         | Hydroxyflutamide        | 21                    |                        |
| Estrogen<br>Receptor α     | No effect                  | Fulvestrant             | 2.0                   |                        |
| Estrogen<br>Receptor β     | No effect                  | Fulvestrant             | 2.7                   |                        |



Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator **Vilaprisan**: A Comprehensive Overview.

- Competitive Binding Assay: The affinity of **Vilaprisan** for the progesterone receptor was determined using a competitive binding assay. This assay typically involves incubating a source of the receptor with a radiolabeled progestin (e.g., [3H]-progesterone) and varying concentrations of the test compound (**Vilaprisan**). The concentration of **Vilaprisan** that inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.
- Transactivation Assay: The functional activity of Vilaprisan as a progesterone receptor
  antagonist was assessed using a transactivation assay. This cell-based assay utilizes a
  reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter.
   Cells are co-transfected with a progesterone receptor expression vector and the reporter
  construct. The ability of Vilaprisan to inhibit progesterone-induced reporter gene expression
  is measured, and the IC50 value is calculated.

#### In Vivo Studies

The in vivo efficacy of **Vilaprisan** was evaluated in established animal models of progesterone action and uterine fibroids.

Table 2: In Vivo Preclinical Efficacy of Vilaprisan

| Model                              | Species              | Endpoint                                                       | Vilaprisan Efficacy                      |
|------------------------------------|----------------------|----------------------------------------------------------------|------------------------------------------|
| Endometrial<br>Transformation      | Rabbit               | Inhibition of progesterone-induced endometrial differentiation | Demonstrated potent inhibitory activity  |
| Pregnancy<br>Termination           | Rat                  | Complete termination of pregnancy                              | Effective at 0.5<br>mg/kg/day            |
| Human Uterine<br>Fibroid Xenograft | Immunodeficient Mice | Reduction in tumor growth                                      | Significant dose-<br>dependent reduction |

• Endometrial Transformation Assay (McPhail Test): This assay in rabbits assesses the antiprogestogenic activity of a compound. Immature female rabbits are primed with estrogen to



induce endometrial proliferation. Subsequently, they are treated with progesterone to induce secretory changes in the endometrium, with or without the test compound. The endometrium is then histologically examined to assess the degree of inhibition of the progesterone effect.

Human Uterine Fibroid Xenograft Model: This model involves the subcutaneous implantation
of human uterine fibroid tissue into immunodeficient mice (e.g., NOD/SCID). The mice are
supplemented with estrogen and progesterone to support the growth of the xenografts. The
effect of Vilaprisan on tumor volume is then monitored over time.

## **Clinical Development**

**Vilaprisan** progressed through a comprehensive clinical development program, known as the ASTEROID (Assess Safety and Efficacy of **Vilaprisan** in Subjects with UTERine FibrOIDs) trials, for the treatment of uterine fibroids.



Click to download full resolution via product page

**Clinical Development and Termination Workflow of Vilaprisan.** 

#### **Pharmacokinetics and Metabolism**

Clinical studies in healthy volunteers and patients with uterine fibroids characterized the pharmacokinetic profile of **Vilaprisan**.

Table 3: Pharmacokinetic Parameters of Vilaprisan



| Parameter             | Value                                |
|-----------------------|--------------------------------------|
| Absorption            | Rapidly absorbed, Tmax ~1-2 hours    |
| Bioavailability       | Almost complete                      |
| Exposure              | Dose-proportional                    |
| Metabolism            | Primarily hepatic, mainly via CYP3A4 |
| Elimination Half-life | Approximately 31-38 hours            |

Data sourced from Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator **Vilaprisan**: A Comprehensive Overview.

- Phase I Studies: These studies were conducted in healthy postmenopausal women to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of Vilaprisan. Blood samples were collected at various time points to determine plasma concentrations of Vilaprisan and its metabolites.
- Drug-Drug Interaction Studies: The potential for drug-drug interactions was investigated by co-administering Vilaprisan with potent inhibitors of CYP3A4 (e.g., itraconazole), which was found to significantly increase Vilaprisan exposure.

#### Clinical Efficacy and Safety

Phase II and III clinical trials evaluated the efficacy and safety of **Vilaprisan** in women with symptomatic uterine fibroids.

Table 4: Key Efficacy Outcomes from ASTEROID Clinical Trials



| Trial                       | Dose                                           | Primary Endpoint                         | Key Results                                                                      |
|-----------------------------|------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------|
| ASTEROID 1 (Phase           | 0.5, 1.0, 2.0, 4.0<br>mg/day                   | Absence of bleeding/spotting at 12 weeks | 30%, 56%, 54%, and<br>60% of patients,<br>respectively, vs. 1.7%<br>with placebo |
| Reduction in fibroid volume | Up to 41% reduction                            |                                          |                                                                                  |
| ASTEROID 2 (Phase           | 2.0 mg/day                                     | Absence of bleeding/spotting at 12 weeks | 62.9% of patients vs. 0% with placebo                                            |
| Reduction in fibroid volume | 29.9% reduction vs. 6.3% increase with placebo |                                          |                                                                                  |
| ASTEROID 3 (Phase           | 2.0 mg/day                                     | Amenorrhea at 12<br>weeks                | 83.3% of patients vs.<br>0% with placebo                                         |

Data sourced from various ASTEROID trial publications.

ASTEROID Trial Design: The ASTEROID trials were randomized, double-blind, placebocontrolled, multicenter studies. Patients with symptomatic uterine fibroids and heavy
menstrual bleeding were randomized to receive daily oral Vilaprisan at various doses or a
placebo. The primary efficacy endpoint was typically the rate of amenorrhea (absence of
bleeding). Secondary endpoints included the reduction in menstrual blood loss, change in
fibroid volume (assessed by ultrasound or MRI), and patient-reported outcomes. Endometrial
safety was monitored through biopsies.

## **Discontinuation of Clinical Development**

In December 2018, Bayer announced the halt of patient enrollment in the ongoing **Vilaprisan** clinical trials. This decision was based on findings from long-term preclinical toxicology studies in rodents that revealed abnormalities in the adrenals, uterus, and skin after prolonged exposure. Although these findings were not observed in human trials, the clinical development program was ultimately terminated as a precautionary measure.



#### Conclusion

**Vilaprisan** (BAY-1002670) represented a promising therapeutic candidate for the treatment of uterine fibroids and endometriosis, demonstrating high potency and selectivity for the progesterone receptor in preclinical studies and significant efficacy in reducing bleeding and fibroid volume in clinical trials. However, the emergence of adverse findings in long-term animal toxicology studies led to the discontinuation of its development. The comprehensive data gathered throughout the **Vilaprisan** program provide valuable insights for the future development of selective progesterone receptor modulators and the broader field of gynecological drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. d-nb.info [d-nb.info]
- 2. Murine xenograft model for human uterine fibroids: an in vivo imaging approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Pharmacokinetics of Vilaprisan: Bioavailability, Excretion, Biotransformation, and Drug-Drug Interaction Potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Vilaprisan (BAY 1002670): A Highly Potent and Selective Progesterone Receptor Modulator Optimized for Gynecologic Therapies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Discontinuation of Vilaprisan (BAY-1002670): An In-depth Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611686#the-discovery-and-development-history-of-vilaprisan-bay-1002670]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com